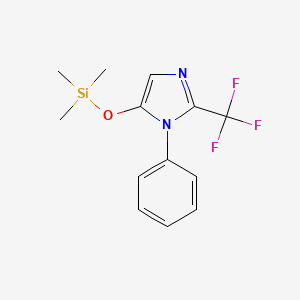
7-(Bromomethyl)-4-(furan-3-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-4-(furan-3-YL)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromomethyl group at the 7th position and a furan ring at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-(furan-3-YL)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of a furan ring. One common method includes:
Step 1: Bromination of 4-(furan-3-YL)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Step 2: Purification of the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Azido, thio, or amino derivatives of the original compound.
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
科学的研究の応用
7-(Bromomethyl)-4-(furan-3-YL)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 7-(Bromomethyl)-4-(furan-3-YL)quinoline depends on its specific application. For instance:
Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.
Anticancer Activity: It could inhibit specific signaling pathways or enzymes involved in cancer cell proliferation.
類似化合物との比較
4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.
7-Methyl-4-(furan-3-YL)quinoline:
Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C14H10BrNO |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
7-(bromomethyl)-4-(furan-3-yl)quinoline |
InChI |
InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2 |
InChIキー |
ASFFIJODLGSLPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)

![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)


